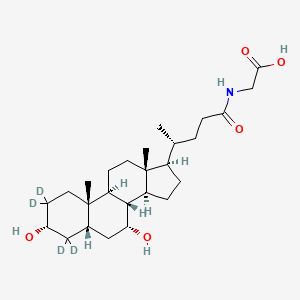

Glycochenodeoxycholic acid-d4

Description

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-PKIQRPOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167643 | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201918-16-2 | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycochenodeoxycholic Acid-d4 for Researchers and Drug Development Professionals

Introduction

Glycochenodeoxycholic acid-d4 (GCDCA-d4) is the deuterium-labeled form of glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid. In the realm of biomedical research and pharmaceutical development, particularly in studies involving metabolic pathways and liver function, GCDCA-d4 serves as an indispensable tool. Its primary application lies in its use as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, GCDCA, in biological matrices using mass spectrometry.[1][2] This guide provides a comprehensive overview of GCDCA-d4, including its chemical properties, biological significance, and detailed methodologies for its application.

Core Concepts: Structure and Function

Glycochenodeoxycholic acid is synthesized in the liver through the conjugation of the primary bile acid, chenodeoxycholic acid (CDCA), with the amino acid glycine.[3] This conjugation increases its water solubility, which is crucial for its role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[4] The deuterated form, GCDCA-d4, is chemically identical to GCDCA, with the exception that four hydrogen atoms have been replaced by deuterium atoms.[5] This isotopic labeling renders it distinguishable by mass spectrometry without altering its chemical behavior, making it an ideal internal standard for quantitative analysis.[6]

Data Presentation: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N-[(3α,5β,7α)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d₄]-glycine | [5] |

| Synonyms | GCDCA-d4, Chenodeoxycholylglycine-d4 | [5][7] |

| CAS Number | 1201918-16-2 | [7] |

| Molecular Formula | C₂₆H₃₉D₄NO₅ | [5] |

| Molecular Weight | 453.65 g/mol | [7] |

| Isotopic Purity | ≥98% atom D | [7] |

| Appearance | Off-White solid | [7] |

Biological Significance and Signaling Pathways

Beyond its role in digestion, the non-deuterated form, GCDCA, is also recognized as a signaling molecule. It has been identified as a potential biomarker for hepatocellular carcinoma.[4] Furthermore, GCDCA can trigger the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation and apoptosis.[4] Dysregulation of this pathway is implicated in various diseases, including cancer. The activation of this pathway by GCDCA can promote cell proliferation and inhibit apoptosis, which is a mechanism of interest in cancer research.[4]

References

- 1. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. caymanchem.com [caymanchem.com]

- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 7. esschemco.com [esschemco.com]

An In-depth Technical Guide to Glycochenodeoxycholic Acid-d4

This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to Glycochenodeoxycholic acid-d4. It is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and clinical diagnostics who utilize stable isotope-labeled internal standards for quantitative analysis.

Core Chemical Properties

This compound is the deuterium-labeled form of Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid.[1] In this compound, four hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This isotopic substitution results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[2][3]

The primary role of its non-deuterated analog, GCDCA, is to act as a detergent, solubilizing fats and other sterols for absorption.[1][2] GCDCA is formed in the liver through the conjugation of chenodeoxycholic acid with glycine.[2][4] The deuterated form, this compound, is chemically and functionally similar but can be distinguished by its higher mass.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | N-[(3α,5β,7α)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | [5][6] |

| Synonyms | GCDCA-d4, Chenodeoxycholylglycine-d4 | [2][5][6] |

| CAS Number | 1201918-16-2 | [2][5][6] |

| Molecular Formula | C₂₆H₃₉D₄NO₅ | [5][6][7] |

| Formula Weight | 453.7 g/mol (also cited as 453.65 g/mol ) | [5][6][7] |

| Appearance | Crystalline solid, Off-White solid | [6][7] |

| Purity | ≥95% to ≥97% (Chemical Purity); ≥98% to ≥99% (Isotopic Purity, atom % D) | [3][5][6][7] |

| Storage Temperature | -20°C | [3][6] |

| Stability | ≥ 4 years (when stored at -20°C) | [6] |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml | [6] |

| SMILES | C--INVALID-LINK--[C@@]1([H])CC[C@@]2([H])[C@]3([H])--INVALID-LINK--C[C@]4([H])C([2H])([2H])--INVALID-LINK--C([2H])([2H])C[C@]4(C)[C@@]3([H])CC[C@@]21C | [6] |

| InChI Key | GHCZAUBVMUEKKP-PKIQRPOYSA-N | [6] |

Applications in Research and Drug Development

The primary application of this compound is as a high-purity internal standard for the accurate quantification of endogenous Glycochenodeoxycholic acid in biological samples.[1][5][6] Its use is critical in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6]

By adding a known amount of the deuterated standard to a sample, variations in sample preparation (e.g., extraction efficiency) and instrument response can be normalized, leading to highly accurate and reproducible measurements. This is essential for:

-

Metabolomics: Studying the role of bile acids in health and disease.

-

Clinical Diagnostics: Developing biomarkers for hepatobiliary and intestinal diseases.[1][8]

-

Pharmacokinetic Studies: Assessing the impact of drugs on bile acid metabolism.[2]

Experimental Protocols

The following section details a representative methodology for the quantification of bile acids in serum using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on standard practices described in the literature.[8][9]

Sample Preparation: Protein Precipitation

-

Thaw Samples: Allow serum samples, quality controls, and calibrators to thaw at room temperature.

-

Aliquot Sample: Pipette 100 µL of serum into a microcentrifuge tube.

-

Spike Internal Standard: Add a specific volume of the internal standard working solution (containing this compound and other relevant deuterated bile acids) to the serum.

-

Precipitate Proteins: Add a volume of cold organic solvent (e.g., methanol or acetonitrile) to the tube. A common ratio is 4:1 solvent to serum.

-

Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Evaporate and Reconstitute (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.

LC-MS/MS Analysis

-

Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8][9]

-

Column: A C18 reversed-phase column is commonly used for bile acid separation (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[9]

-

Column Temperature: Maintain the column at an elevated temperature, such as 50-60°C, to improve peak shape.[8][9]

-

Mobile Phase: Use a gradient elution with two mobile phases.[8][9]

-

Injection Volume: Inject 10 µL of the prepared sample.[8][9]

-

-

Mass Spectrometry System: Employ a triple quadrupole (QQQ) mass spectrometer for sensitive and specific detection.[9]

-

Ionization Mode: Use negative mode electrospray ionization (ESI), as bile acids readily form negative ions.[9]

-

Detection Mode: Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[9]

-

SRM Transitions: Program the instrument to monitor specific precursor-to-product ion transitions for both the native analyte (GCDCA) and the internal standard (GCDCA-d4).

-

-

Data Analysis: Quantify the concentration of endogenous GCDCA by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to this compound.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycochenodeoxycholic-2,2,4,4-d4 acid solution 100 μg/mL in methanol, ≥98 atom % D, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Glycochenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. esschemco.com [esschemco.com]

- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sciex.com [sciex.com]

Technical Guide: Synthesis and Preparation of Glycochenodeoxycholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a crucial internal standard for quantitative bioanalysis. The methodologies outlined are based on established chemical principles and publicly available data for analogous compounds.

Introduction

This compound is the deuterium-labeled form of Glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid formed in the liver by the conjugation of chenodeoxycholic acid (CDCA) with glycine.[1][2] In clinical and pharmacological research, deuterated standards like GCDCA-d4 are indispensable for accurate quantification of their endogenous counterparts in biological matrices using mass spectrometry-based techniques such as GC-MS or LC-MS.[1][3] The stable isotope label provides a distinct mass shift without significantly altering the chemical and physical properties, making it an ideal internal standard for correcting variations in sample preparation and instrument response.[4]

This guide details a plausible synthetic route, experimental protocols, and relevant quantitative data for the preparation of this compound.

Quantitative Data

The following table summarizes the key quantitative specifications for this compound, as reported by various commercial suppliers. These parameters are critical for researchers using this compound as a quantitative standard.

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₆H₃₉D₄NO₅ | [3][5] |

| Formula Weight | 453.7 g/mol | [3][6] |

| CAS Number | 1201918-16-2 | [3][5] |

| Chemical Purity | ≥98% | [3] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) | [3][6] |

| Appearance | Crystalline solid / Off-white solid | [3][5] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 2 years at -20°C | [3] |

| Solubility (approx.) | Ethanol: ~1 mg/mL, DMSO: ~10 mg/mL, DMF: ~10 mg/mL | [3] |

Synthesis Pathway and Experimental Workflow

The synthesis of this compound can be logically approached through the coupling of a deuterated chenodeoxycholic acid backbone with glycine. Commercially available Chenodeoxycholic acid-(2,2,4,4-d4) serves as the ideal starting material. The overall process involves the activation of the carboxylic acid of the deuterated bile acid followed by amide bond formation with glycine.

References

- 1. Synthesis of Deuterated or Tritiated Glycine and Its Methyl Ester [inis.iaea.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cholesterol and bile acid synthesis: utilization of D2O for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. Reactome | Chenodeoxycholoyl CoA reacts with glycine or taurine to form glycochenodeoxycholate or taurochenodeoxycholate [reactome.org]

The Role of Glycochenodeoxycholic Acid-d4 in Advancing Bile Acid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycochenodeoxycholic acid (GCDCA) is a primary conjugated bile acid synthesized in the liver through the conjugation of chenodeoxycholic acid (CDCA) with the amino acid glycine.[1][2] As an amphipathic molecule, GCDCA plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[3][4] Beyond its digestive functions, GCDCA, like other bile acids, acts as a signaling molecule, modulating complex metabolic pathways primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[5][6] Given its physiological significance, altered levels of GCDCA have been implicated as a potential biomarker in various hepatobiliary and metabolic diseases.[4]

The precise and accurate quantification of GCDCA in biological matrices is paramount for both basic research and clinical investigations. Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a stable isotope-labeled form of GCDCA where four hydrogen atoms have been replaced by deuterium.[7][8] This isotopic labeling renders GCDCA-d4 an ideal internal standard for quantitative analysis by mass spectrometry.[9] Its near-identical chemical and physical properties to the endogenous analyte, but distinct mass, allow for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision in measurement.[10][11] This technical guide provides an in-depth overview of the role of GCDCA-d4 in bile acid metabolism research, including detailed experimental protocols, quantitative data, and visualization of relevant signaling pathways.

The Central Role of GCDCA-d4 in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. GCDCA-d4 serves this purpose for the quantification of GCDCA, enabling researchers to:

-

Achieve High Accuracy and Precision: By mimicking the behavior of endogenous GCDCA during extraction, derivatization, and ionization, GCDCA-d4 effectively normalizes for variations, leading to reliable and reproducible results.[10]

-

Mitigate Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte of interest. Co-eluting with GCDCA, GCDCA-d4 experiences similar matrix effects, which are then accounted for in the final quantification.[12]

-

Enable Method Validation: GCDCA-d4 is essential for the validation of bioanalytical methods according to regulatory guidelines, ensuring the reliability of data from preclinical and clinical studies.

Quantitative Data on Glycochenodeoxycholic Acid

The concentration of GCDCA in biological fluids can vary significantly between healthy individuals and those with certain diseases. The following table summarizes representative quantitative data for GCDCA in human serum/plasma.

| Condition | Biological Matrix | GCDCA Concentration | Reference |

| Healthy Adults | Serum | Reference range established, but specific values vary between studies. Generally in the low µmol/L range. | [13] |

| Obstructive Jaundice (before decompression) | Serum | 90.9 (SD 205.5) µmol/L | [14][15] |

| Obstructive Jaundice (7 days after decompression) | Serum | 4.0 (SD 46.4) µmol/L | [14][15] |

| Severe COVID-19 (Elderly Patients) | Plasma | Significantly lower than in mild cases. Optimal cutoff for indicating progression to severe disease: 418.96 ng/mL. | [16] |

| Acetaminophen-Induced Acute Liver Failure | Serum | Substantially elevated compared to healthy volunteers. | [17] |

Experimental Protocols Utilizing GCDCA-d4

The quantification of GCDCA using GCDCA-d4 as an internal standard is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Experimental Workflow for Bile Acid Profiling

Experimental workflow for bile acid analysis.

Sample Preparation from Human Serum/Plasma

This protocol is adapted from various validated methods for bile acid analysis.[18][19][20]

Materials:

-

Human serum or plasma samples

-

This compound (GCDCA-d4) internal standard solution (in methanol)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS vials

Procedure:

-

Thaw serum/plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50-100 µL of the serum/plasma sample.

-

Add a known amount of the GCDCA-d4 internal standard solution. The final concentration should be appropriate for the expected range of endogenous GCDCA.

-

Add 4 volumes of ice-cold acetonitrile to precipitate proteins (e.g., 400 µL ACN for 100 µL of serum).

-

Vortex the mixture vigorously for 30-60 seconds.

-

Incubate on ice for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.

-

Transfer the reconstituted sample to an LC-MS vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[18]

-

Mobile Phase A: Water with 0.1% formic acid.[18]

-

Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid.[18]

-

Flow Rate: 0.4-0.6 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased over time to elute the bile acids.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

GCDCA: Precursor ion (Q1) m/z 448.4 -> Product ion (Q3) m/z 74.1.[21]

-

GCDCA-d4: Precursor ion (Q1) m/z 452.4 -> Product ion (Q3) m/z 74.1.

-

-

Collision Energy and other parameters: These should be optimized for the specific instrument being used.

Bile Acid Signaling Pathways

Bile acids exert many of their systemic effects by activating nuclear and cell surface receptors. The two most well-characterized are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

FXR Signaling Pathway

FXR is a nuclear receptor that is highly expressed in the liver and intestine. Its activation by bile acids, including GCDCA, plays a central role in regulating bile acid, lipid, and glucose metabolism.

FXR signaling in the liver and intestine.

In the liver, bile acid-activated FXR forms a heterodimer with the retinoid X receptor (RXR). This complex induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[22] This represents a negative feedback mechanism. In the intestine, FXR activation leads to the secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[7]

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor found on the cell surface of various cells, including enteroendocrine L-cells in the intestine.

TGR5 signaling in enteroendocrine cells.

Activation of TGR5 by bile acids in intestinal L-cells stimulates the Gαs subunit of its associated G protein, leading to the activation of adenylyl cyclase.[23] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then promotes the secretion of glucagon-like peptide-1 (GLP-1).[23] GLP-1 is an incretin hormone that potentiates glucose-stimulated insulin secretion from pancreatic β-cells, thereby contributing to glucose homeostasis.

Conclusion

This compound is an indispensable tool in the field of bile acid research. Its use as an internal standard in LC-MS/MS-based methods allows for the reliable quantification of endogenous GCDCA, providing valuable insights into the pathophysiology of liver and metabolic diseases. The detailed experimental protocols and an understanding of the intricate signaling pathways in which GCDCA participates are crucial for researchers and drug development professionals aiming to further unravel the complexities of bile acid metabolism and leverage this knowledge for therapeutic innovation.

References

- 1. Bile acid receptors and signaling crosstalk in the liver, gut and brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. [PDF] Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | Semantic Scholar [semanticscholar.org]

- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medpace.com [medpace.com]

- 13. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Significant Reduction of Chenodeoxycholic Acid and Glycochenodeoxycholic Acid in the Elderly with Severe COVID-19 [mdpi.com]

- 17. Glycodeoxycholic Acid Levels as Prognostic Biomarker in Acetaminophen-Induced Acute Liver Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 22. researchgate.net [researchgate.net]

- 23. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, the undisputed gold standard for robust and reliable liquid chromatography-mass spectrometry (LC-MS) based metabolomics. This document provides an in-depth overview of their role in mitigating analytical variability, detailed experimental protocols for their application, and a comparative analysis of quantitative data, underscoring their indispensable value in modern research and drug development.

The Fundamental Role of Deuterated Internal Standards

In mass spectrometry, the analytical signal of a target metabolite can be influenced by a variety of factors, leading to potential inaccuracies in quantification. These factors include:

-

Matrix Effects: The complex biological matrix (e.g., plasma, urine, tissue extracts) can suppress or enhance the ionization of the target analyte, leading to an underestimation or overestimation of its concentration.

-

Extraction Recovery: The efficiency of extracting the analyte from the biological matrix can vary between samples.

-

Instrumental Drift: The performance and sensitivity of the mass spectrometer can fluctuate over time.

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable isotope, deuterium (²H). This substitution results in a compound that is chemically identical to the analyte but has a higher mass, making it distinguishable by the mass spectrometer. By adding a known amount of the deuterated IS to each sample at the beginning of the workflow, it experiences the same analytical variations as the endogenous analyte. The ratio of the analyte's signal to the IS's signal is then used for quantification, effectively normalizing for the aforementioned sources of error and leading to significantly improved accuracy and precision.

Quantitative Data Presentation: The Impact of Deuterated Internal Standards

The use of deuterated internal standards demonstrably improves the quality of quantitative data in metabolomics. The following tables summarize the performance of LC-MS/MS assays for various classes of metabolites, comparing the use of deuterated internal standards with methods that do not employ them or use non-isotopic analogs.

Table 1: Analysis of Eicosanoids in Human Plasma [1]

| Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Accuracy (Recovery %) | 50-150% | 70-120% |

| Precision (CV %) | >30% | <15% |

| Linearity (R²) | >0.95 | >0.99 |

Table 2: Quantification of Steroid Hormones in Human Serum [2][3][4]

| Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Accuracy (Bias %) | ± 20-30% | ± 5-15% |

| Precision (CV %) | 15-25% | 4-12% |

| Lower Limit of Quantification (LLOQ) | Higher | Lower |

Table 3: Measurement of Neurotransmitters in Brain Tissue [5][6][7]

| Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Accuracy (Recovery %) | Variable | 85-115% |

| Precision (Inter-day CV %) | >20% | <15% |

| Linearity (R²) | >0.98 | >0.99 |

Experimental Protocols

The following are detailed methodologies for the analysis of different classes of metabolites using deuterated internal standards with LC-MS/MS.

General Experimental Workflow

The overarching workflow for a targeted metabolomics experiment using deuterated internal standards is depicted below.

Protocol for Eicosanoid Analysis in Human Serum[8]

-

Internal Standard Spiking: To 100 µL of human serum, add 10 µL of a deuterated eicosanoid internal standard mix in ethanol.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the spiked serum sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interferences.

-

Elute the eicosanoids with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. The total run time is typically 5-15 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for each eicosanoid and its corresponding deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its deuterated internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Protocol for Steroid Hormone Analysis in Human Serum[3]

-

Internal Standard Spiking: To 250 µL of serum, add a mixture of deuterated steroid internal standards.

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE) to the spiked serum.

-

Vortex vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a C18 or similar reversed-phase column with a methanol-water gradient.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source operating in both positive and negative ion modes, depending on the specific steroid. Acquire data in MRM mode.

-

-

Data Analysis: Follow the same procedure as described for eicosanoid analysis to calculate the concentration of each steroid hormone.

Protocol for Neurotransmitter Analysis in Brain Tissue Homogenate[5]

-

Internal Standard Spiking: To a known amount of brain tissue homogenate, add a cocktail of deuterated neurotransmitter internal standards.

-

Sample Preparation (Protein Precipitation):

-

Add a cold organic solvent (e.g., acetonitrile) to the spiked homogenate to precipitate proteins.

-

Vortex and then centrifuge at a high speed.

-

Collect the supernatant containing the neurotransmitters.

-

Evaporate the supernatant and reconstitute in a suitable solvent.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column depending on the polarity of the neurotransmitters of interest.

-

Mass Spectrometry: Operate in positive ion ESI mode with MRM for detection.

-

-

Data Analysis: Calculate neurotransmitter concentrations as described in the previous protocols.

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway where deuterated standards are employed and a representative experimental workflow.

Eicosanoid Signaling Pathway

Deuterated standards are crucial for the accurate quantification of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes.

Neurotransmitter Metabolism and Signaling

Accurate measurement of neurotransmitters using deuterated standards is vital for neuroscience research. The diagram below illustrates a simplified pathway for the synthesis and signaling of a monoamine neurotransmitter.

Conclusion

Deuterated internal standards are an indispensable tool in the field of metabolomics, providing the necessary accuracy and precision for reliable quantification of metabolites in complex biological samples. By co-eluting with the analyte of interest and correcting for various sources of analytical error, they enable researchers to obtain high-quality, reproducible data. The experimental protocols and quantitative data presented in this guide highlight the significant advantages of incorporating deuterated standards into metabolomics workflows. For any researcher, scientist, or drug development professional engaged in quantitative metabolomics, the use of deuterated internal standards is not just a recommendation but a critical component of robust and scientifically sound research.

References

- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. medrxiv.org [medrxiv.org]

- 4. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absolute quantitative analysis of endogenous neurotransmitters and amino acids by liquid chromatography-tandem mass spe… [ouci.dntb.gov.ua]

- 7. A Reliable Method Based on Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Quantification of Neurotransmitters in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Glycochenodeoxycholic Acid-d4: A Technical Guide for Advanced Metabolic Profiling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glycochenodeoxycholic acid-d4 (GCDCA-d4) and its application as a crucial internal standard in metabolic profiling studies. Designed for researchers, scientists, and drug development professionals, this document details the methodologies, data presentation, and signaling pathway context necessary for the accurate quantification of Glycochenodeoxycholic acid (GCDCA) in various biological matrices.

Introduction to Glycochenodeoxycholic Acid and its Deuterated Analog

Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver from chenodeoxycholic acid.[1] It plays a vital role in the emulsification and absorption of dietary fats and lipids.[2] Beyond its digestive functions, GCDCA is increasingly recognized as a signaling molecule involved in various metabolic pathways and is implicated in conditions such as liver disease and certain cancers.[3]

Metabolic profiling, or metabolomics, aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Due to the complexity of biological samples and the potential for analytical variability, accurate and reproducible quantification of endogenous metabolites like GCDCA is a significant challenge. The use of stable isotope-labeled internal standards is the gold standard to address these challenges.[4]

This compound (GCDCA-d4) is a deuterated form of GCDCA, where four hydrogen atoms have been replaced by deuterium.[5] This isotopic labeling makes GCDCA-d4 an ideal internal standard for mass spectrometry-based quantification of GCDCA.[3] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled GCDCA by the mass spectrometer, enabling precise and accurate correction for analytical variations.[4]

Physicochemical Properties and Mass Spectrometric Data

The accurate quantification of GCDCA using GCDCA-d4 as an internal standard relies on the distinct mass-to-charge (m/z) ratios of the parent and fragment ions in a mass spectrometer. The following tables summarize the key quantitative data for both molecules.

Table 1: Physicochemical Properties

| Property | Glycochenodeoxycholic acid (GCDCA) | This compound (GCDCA-d4) |

| Chemical Formula | C₂₆H₄₃NO₅ | C₂₆H₃₉D₄NO₅ |

| Molar Mass | 449.62 g/mol [1] | 453.65 g/mol |

| Isotopic Purity | N/A | Typically ≥98% |

Table 2: Mass Spectrometry Parameters for LC-MS/MS Analysis (Negative Ion Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Glycochenodeoxycholic acid (GCDCA) | 448.28[6] | 74.0[6][7] | 30 - 35[2][6] |

| This compound (GCDCA-d4) | 452.3[5] | 74.0[5] | ~35 |

Note: Optimal collision energies may vary depending on the specific mass spectrometer used.

Experimental Protocols for Metabolic Profiling

The following sections provide detailed methodologies for the quantification of GCDCA in biological samples using GCDCA-d4 as an internal standard.

Sample Preparation: Protein Precipitation for Plasma/Serum

This protocol is a common and effective method for extracting bile acids from plasma or serum samples.[6][7]

-

Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.

-

Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma or serum sample.

-

Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 1 µg/mL solution) of the GCDCA-d4 internal standard working solution to each sample.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[4]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the bile acids, to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines a typical LC-MS/MS method for the separation and detection of GCDCA and GCDCA-d4.

Table 3: Typical LC-MS/MS Operating Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[7] |

| Column Temperature | 50°C[7] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% formic acid[7] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[7] |

| Gradient | Optimized for separation of bile acid isomers |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer[7] |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[7] |

| Capillary Voltage | ~3.0 kV[4] |

| Source Temperature | ~150°C[4] |

| Desolvation Gas Flow | ~800 L/hr[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Note: These are example conditions and should be optimized for the specific instrumentation and application.

Visualizing the Workflow and Biological Context

Diagrams are essential for understanding complex experimental workflows and biological pathways. The following visualizations are provided in the DOT language for Graphviz.

Caption: Experimental workflow for GCDCA quantification.

Caption: Simplified biosynthesis of Glycochenodeoxycholic acid.

Conclusion

This compound is an indispensable tool for accurate and reliable metabolic profiling of its endogenous counterpart, GCDCA. Its use as an internal standard in LC-MS/MS-based methods allows for the correction of analytical variability, leading to high-quality quantitative data. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for studying the role of GCDCA in health and disease. The application of these methodologies will undoubtedly contribute to a deeper understanding of bile acid metabolism and its implications for drug development and clinical research.

References

- 1. restek.com [restek.com]

- 2. mac-mod.com [mac-mod.com]

- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sciex.com [sciex.com]

- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Pioneering Pathways: An In-depth Technical Guide to Early Research on Deuterated Bile Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research, the use of stable isotope-labeled compounds has been a cornerstone of progress, allowing for the safe and precise tracing of complex biochemical pathways in vivo. Among these, deuterated bile acids emerged in the mid-20th century as invaluable tools for unraveling the intricacies of cholesterol catabolism, bile acid kinetics, and the regulation of their synthesis. Early investigations using these heavy-atom-labeled molecules laid the foundational knowledge for our current understanding of enterohepatic circulation and its role in maintaining metabolic homeostasis. This technical guide provides a comprehensive overview of the seminal research in this field, focusing on the core methodologies, quantitative data, and the nascent understanding of regulatory pathways that these early studies elucidated.

The Dawn of a New Analytical Era: Deuterated Bile Acids as Tracers

The initial forays into understanding bile acid metabolism were marked by the use of radioactive isotopes. However, the advent of stable isotope labeling, particularly with deuterium, offered a safer and equally effective alternative for human studies. A pivotal moment in this transition was the demonstration that cholesterol labeled with deuterium is converted into cholic acid, solidifying the precursor-product relationship between these two molecules. This opened the door for a new wave of research focused on the kinetics and metabolism of individual bile acids.

Quantitative Insights from Early Tracer Studies

Early researchers meticulously administered deuterated bile acids to human subjects to quantify key metabolic parameters. These studies provided the first glimpses into the dynamic nature of the bile acid pool. The data gathered from these pioneering investigations are summarized below, offering a comparative look at the metabolic fate of different bile acids.

| Study Focus | Bile Acid Tracer | Subject Group | Key Findings |

| Feedback Regulation of Bile Acid Synthesis | [2H4]Cholic Acid | Healthy Volunteers | Administration of unlabeled cholic acid (15 mg/kg/day) for 3 weeks resulted in a significant decrease in the synthesis rate of endogenous cholic acid, demonstrating feedback inhibition. |

| [2H4]Chenodeoxycholic Acid | Healthy Volunteers | Administration of unlabeled chenodeoxycholic acid (15 mg/kg/day) for 3 weeks led to a potent suppression of endogenous cholic acid and chenodeoxycholic acid synthesis. | |

| Bile Acid Kinetics in Hyperlipoproteinemia | [2H2]Cholic Acid | Patients with Type IV Hyperlipoproteinemia | Showed an expanded cholic acid pool size and an increased synthesis rate compared to healthy controls. |

| [2H2]Chenodeoxycholic Acid | Patients with Type IV Hyperlipoproteinemia | Chenodeoxycholic acid pool size and synthesis rate were also significantly elevated in this patient group. | |

| Influence of Dietary Fiber on Bile Acid Metabolism | [2H4]Cholic Acid | Healthy Volunteers on a High-Fiber Diet | Increased fecal excretion of bile acids was observed, leading to a compensatory increase in the synthesis rate of cholic acid to maintain the pool size. |

Delving into the Methodologies: A Look at Early Experimental Protocols

The success of these early studies hinged on the development of robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) was the workhorse of this era, enabling the separation and quantification of deuterated and non-deuterated bile acids in complex biological matrices.

Synthesis of Deuterated Bile Acids

The preparation of deuterated bile acids for these in vivo studies was a critical first step. A common method for introducing deuterium into the steroid nucleus of bile acids involved a multi-step chemical synthesis. For example, the synthesis of [2,2,4,4-2H4]chenodeoxycholic acid often started from a 3-keto-7α-hydroxy-5β-cholanic acid precursor.

Experimental Protocol: Synthesis of [2,2,4,4-2H4]Chenodeoxycholic Acid

-

Enolization and Deuterium Exchange: The starting material, 3-keto-7α-hydroxy-5β-cholanic acid methyl ester, was dissolved in a solution of sodium deuteroxide in deuterated methanol (NaOD/MeOD).

-

Reaction Conditions: The mixture was refluxed for several hours to facilitate the exchange of the α-protons at the C-2 and C-4 positions with deuterium from the solvent.

-

Reduction of the Keto Group: The resulting deuterated 3-keto intermediate was then reduced back to a 3α-hydroxyl group using a stereospecific reducing agent, such as sodium borodeuteride (NaBD4), to introduce an additional deuterium atom at the C-3 position if desired, or more commonly, sodium borohydride (NaBH4) to maintain the original stereochemistry without further deuteration at this position.

-

Purification: The final product was purified using column chromatography on silica gel to isolate the [2,2,4,4-2H4]chenodeoxycholic acid methyl ester.

-

Hydrolysis: The methyl ester was then hydrolyzed to the free acid using potassium hydroxide in aqueous methanol.

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of deuterated bile acids in biological samples like serum, bile, and feces required meticulous extraction and derivatization to make these non-volatile compounds suitable for GC-MS analysis.

Experimental Protocol: Analysis of Deuterated Bile Acids in Serum

-

Internal Standard Addition: A known amount of a different, often odd-numbered, bile acid (e.g., nor-deoxycholic acid) was added to the serum sample as an internal standard for quantification.

-

Alkaline Hydrolysis: The serum sample was subjected to alkaline hydrolysis with sodium hydroxide to deconjugate the glycine and taurine-conjugated bile acids.

-

Extraction: The hydrolyzed sample was acidified, and the free bile acids were extracted with an organic solvent, typically diethyl ether or ethyl acetate.

-

Derivatization: The extracted bile acids were then derivatized to form volatile esters. A common two-step derivatization involved:

-

Methylation: The carboxylic acid group was converted to a methyl ester using diazomethane or methanolic HCl.

-

Silylation: The hydroxyl groups were converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

GC-MS Analysis: The derivatized sample was injected into a gas chromatograph equipped with a capillary column (e.g., OV-1 or SE-30). The GC separated the different bile acid derivatives based on their boiling points and retention times. The eluent from the GC was then introduced into a mass spectrometer.

-

Mass Spectrometric Detection: The mass spectrometer was operated in the electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) was employed. This involved monitoring the intensity of specific mass-to-charge ratio (m/z) ions characteristic of the deuterated and non-deuterated bile acid derivatives. For example, for the TMS ether methyl ester of chenodeoxycholic acid, the molecular ion (M+) would be monitored, and for its d4-labeled counterpart, the M+4 ion would be monitored. The ratio of the intensities of these ions was used to determine the isotopic enrichment.

Visualizing Early Concepts: Workflows and Regulatory Loops

The logical flow of these early experiments and the conceptual understanding of bile acid regulation can be visualized to provide a clearer picture of the scientific process and the state of knowledge at the time.

Early Understanding of Feedback Regulation

Long before the intricate details of nuclear receptor-mediated signaling were uncovered, early researchers understood that bile acids exerted a feedback control on their own synthesis. The use of deuterated tracers was instrumental in demonstrating this phenomenon in vivo.

Conclusion

The early research utilizing deuterated bile acids was a pivotal chapter in the study of lipid metabolism. The meticulous development of synthetic and analytical methods provided the first quantitative data on bile acid kinetics in humans, both in health and disease. These foundational studies not only established the principles of bile acid homeostasis but also paved the way for future discoveries in bile acid signaling and the development of bile acid-based therapeutics. This guide serves as a testament to the ingenuity and perseverance of these early pioneers and as a valuable resource for contemporary researchers building upon their legacy.

In-Depth Technical Guide: Certificate of Analysis for Glycochenodeoxycholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Glycochenodeoxycholic acid-d4 (GCDCA-d4). Understanding the CoA is paramount for ensuring the quality, consistency, and reliability of experimental results in research and drug development. GCDCA-d4 is the deuterium-labeled form of Glycochenodeoxycholic acid, a primary glycine-conjugated bile acid. It is commonly used as an internal standard for the quantification of endogenous glycochenodeoxycholic acid in biological samples using mass spectrometry-based techniques.[1][2][3]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, compiled from various suppliers.

Table 1: Identification and Chemical Properties

| Parameter | Value | Source |

| Chemical Name | N-[(3α,5β,7α)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | [3][4] |

| Synonym(s) | GCDCA-d4, Chenodeoxycholylglycine-d4 | [2][4][5] |

| CAS Number | 1201918-16-2 | [2][3][4][5][6] |

| Molecular Formula | C₂₆H₃₉D₄NO₅ | [3][4][5] |

| Molecular Weight | 453.65 g/mol (or 453.7 g/mol ) | [2][3][4][5][6] |

| Appearance | White to off-white solid or crystalline solid | [2][3][5] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Method |

| Chemical Purity | ≥95% to >97% | NMR, HPLC |

| Isotopic Purity (Atom % D) | ≥98 atom % D | Mass Spectrometry |

| Deuterated Forms | ≥99% (d₁-d₄) | Mass Spectrometry |

Data compiled from multiple sources indicating typical ranges.[3][4][5][6][7]

Table 3: Formulation and Storage

| Parameter | Specification |

| Formulation | Crystalline solid or a pre-made solution (e.g., 100 µg/mL in methanol) |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years (when stored correctly) |

Data compiled from multiple sources.[2][3][4][7]

Experimental Protocols

The quality and purity of this compound are assessed using a variety of analytical techniques. The following are detailed methodologies for key experiments cited in a typical CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound standard.

Methodology: A reverse-phase HPLC method is typically employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector (e.g., Thermo Scientific Vanquish Horizon) is used.[8]

-

Column: A C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly utilized.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid) is used to achieve separation.[8]

-

Column Temperature: The column is maintained at a constant temperature, for instance, 50°C.[8]

-

Injection Volume: A small volume of the sample, typically 10 µL, is injected.[8]

-

Detection: The eluent is monitored at a specific UV wavelength, and the peak area of the main component is compared to the total peak area to calculate the purity.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Objective: To confirm the isotopic enrichment and distribution of deuterium atoms in the this compound molecule.

Methodology: Mass spectrometry, often coupled with a chromatographic separation technique like LC or GC, is the standard method.

-

Instrumentation: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantis) is frequently used.[8]

-

Ionization: Negative mode Electrospray Ionization (ESI) is a common method for analyzing bile acids.[8]

-

Analysis Mode: Selective Reaction Monitoring (SRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the deuterated standard and any residual non-deuterated compound.[8]

-

Data Analysis: The relative intensities of the mass peaks corresponding to the deuterated (M+4) and non-deuterated (M) forms of the molecule are compared to calculate the isotopic purity and the percentage of different deuterated forms (d1-d4).[3][6]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to assess its purity.

Methodology: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are used to elucidate the molecular structure.

-

Sample Preparation: A small amount of the substance is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.

-

Spectral Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence of all expected protons and the absence of significant impurities. The absence of proton signals at the deuterated positions confirms successful labeling. The ¹³C NMR spectrum provides information about the carbon skeleton.

Visualizations

Signaling Pathway Involvement

Glycochenodeoxycholic acid has been shown to trigger the PI3K/Akt signaling pathway, which is involved in cell proliferation and apoptosis.[1]

Caption: PI3K/Akt signaling pathway activated by Glycochenodeoxycholic acid.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a this compound standard.

Caption: Quality control workflow for this compound analysis.

Logical Structure of a Certificate of Analysis

This diagram shows the hierarchical relationship of the information presented in a typical Certificate of Analysis.

Caption: Logical information hierarchy of a Certificate of Analysis.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. esschemco.com [esschemco.com]

- 6. Glycochenodeoxycholic-2,2,4,4-d4 acid 98 atom % D, 98% (CP) | 1201918-16-2 [sigmaaldrich.com]

- 7. Glycochenodeoxycholic-2,2,4,4-d4 acid solution 100 μg/mL in methanol, ≥98 atom % D, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Commercial Sources and Technical Applications of Glycochenodeoxycholic acid-d4: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a deuterated internal standard crucial for the accurate quantification of its endogenous analogue, Glycochenodeoxycholic acid (GCDCA). This document is intended for researchers, scientists, and drug development professionals working in areas such as metabolic research, liver disease, and drug metabolism studies.

Introduction to this compound

Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver. It plays a significant role in lipid digestion and absorption. Alterations in GCDCA levels have been associated with various pathological conditions, including cholestatic liver diseases and hepatocellular carcinoma. This compound is a stable isotope-labeled form of GCDCA, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. The use of deuterated internal standards like GCDCA-d4 is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

Commercial Availability

Several reputable suppliers offer this compound for research purposes. The products are available in various formats, including neat solids and solutions in methanol. The following table summarizes the key quantitative information from prominent commercial sources.

| Supplier | Product Number | CAS Number | Purity | Isotopic Enrichment (atom % D) | Format |

| Avanti Research | A83273 | 1201918-16-2 | Not specified | Not specified | Not specified |

| Cayman Chemical | 21890 / MaxSpec® Standard | 1201918-16-2 | ≥95% | Not specified | Solution in methanol (100 µg/ml) |

| Expert Synthesis Solutions | ESS0537 | 1201918-16-2 | >97% by NMR | >98% | Off-White solid |

| MedChemExpress | HY-N2334S | 1201918-16-2 | 99.90% | Not specified | Not specified |

| Sigma-Aldrich | G4165 | Not specified | ≥97% (CP) | ≥98 atom % D | Solution in methanol (100 µg/mL) |

Experimental Protocols: Quantification of Glycochenodeoxycholic Acid using LC-MS/MS with a Deuterated Internal Standard

The following is a generalized protocol for the quantification of Glycochenodeoxycholic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite based on methodologies described in the literature and should be optimized for specific experimental needs.[1][2][3][4]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma, add 20 µL of an internal standard working solution containing this compound (concentration to be optimized based on expected endogenous levels).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids. The column is then washed and re-equilibrated. The specific gradient profile should be optimized for the separation of the bile acid panel of interest.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50 °C.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Glycochenodeoxycholic acid and this compound are monitored. These transitions need to be optimized on the specific mass spectrometer being used.

-

Example transitions for GCDCA: m/z 448.3 → m/z 74.1

-

Example transitions for GCDCA-d4: m/z 452.3 → m/z 74.1

-

-

Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized to achieve maximum sensitivity and specificity.

-

3. Data Analysis

-

Peak areas for both the endogenous Glycochenodeoxycholic acid and the this compound internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of Glycochenodeoxycholic acid in the unknown samples is then calculated from the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway involving Glycochenodeoxycholic acid and a typical experimental workflow for its quantification.

References

- 1. Rapid analysis of bile acids in different biological matrices using LC-ESI-MS/MS for the investigation of bile acid transformation by mammalian gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BA metabolomics analysis by LC-MS [bio-protocol.org]

Methodological & Application

Application Note and Protocol for the Quantification of Glycochenodeoxycholic acid-d4 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver from cholesterol.[1][2] Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond their role in digestion, bile acids act as signaling molecules that regulate various metabolic processes, making their quantification essential in clinical research and drug development.[3][4] This document outlines a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Glycochenodeoxycholic acid-d4 (GCDCA-d4), a stable isotope-labeled internal standard crucial for the accurate determination of endogenous GCDCA levels in biological matrices.[5] The use of stable isotope dilution analysis with LC-MS/MS is a robust technique for quantitative bioanalysis, minimizing matrix effects and improving assay precision and accuracy.[6][7]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in biological samples, primarily focusing on plasma and serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting bile acids from serum and plasma samples.[8][9]

Materials:

-

Human or animal plasma/serum samples

-

This compound (Internal Standard) solution in methanol

-

Acetonitrile (ACN), HPLC or LC-MS grade[1]

-

Methanol (MeOH), HPLC or LC-MS grade[1]

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.[9]

-

Add 20 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[3]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[10]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can either be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3][10]

Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the separation of this compound.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent[1] |

| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[9] |

| Column Temperature | 50 °C[9] |

| Mobile Phase A | 0.1% Formic acid in Water[9] |

| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v)[9] |

| Flow Rate | 0.65 mL/min[9] |

| Injection Volume | 10 µL[9] |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 7.5 | 30 | 70 |

| 7.6 | 2 | 98 |

| 9.0 | 2 | 98 |

| 9.1 | 60 | 40 |

| 10.0 | 60 | 40 |

Mass Spectrometry (MS/MS) Conditions

The following MS/MS parameters are recommended for the detection of this compound.

| Parameter | Recommended Setting |

| Mass Spectrometer | Agilent 6495D Triple Quadrupole or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9] |

| Ion Spray Voltage | -4200 V[6] |

| Source Temperature | 500 °C[6] |

| Gas 1 (Nebulizer Gas) | 35 psi[6] |

| Gas 2 (Heater Gas) | 45 psi[6] |

| Curtain Gas | 35 psi[6] |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | See Table 3 |

Table 3: MRM Transition for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| GCDCA-d4 | 453.3 | 74.1 | 100 | -35 |

Data Presentation

Quantitative data should be presented in a clear and structured format. Below are example tables for summarizing calibration curve data and method validation parameters.

Table 4: Example Calibration Curve Data for GCDCA-d4

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

Table 5: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery (%) | 85-115% |

| Matrix Effect (%) | < 15% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

Caption: Workflow for GCDCA-d4 analysis.

Bile Acid Synthesis Pathway

The diagram below provides a simplified overview of the primary bile acid synthesis pathway, indicating the position of Glycochenodeoxycholic acid.

Caption: Primary bile acid synthesis pathway.

References

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Bile acid analysis [sciex.com]

- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

Application Note: UPLC-MS/MS Protocol for the Quantification of Glycochenodeoxycholic acid-d4

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Glycochenodeoxycholic acid-d4 (GCDCA-d4) in biological matrices using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). GCDCA-d4 is a deuterated internal standard crucial for the accurate quantification of the endogenous bile acid, Glycochenodeoxycholic acid (GCDCA).

Introduction

Bile acids are critical signaling molecules involved in cholesterol metabolism, lipid digestion, and the regulation of various metabolic pathways.[1][2] Glycochenodeoxycholic acid (GCDCA) is a glycine-conjugated primary bile acid synthesized in the liver. Accurate and robust quantification of bile acids like GCDCA in biological samples is essential for understanding liver function, diagnosing hepatobiliary diseases, and in drug development to assess potential hepatotoxicity.[1][2]

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the analysis of bile acids.[3] The use of stable isotope-labeled internal standards, such as this compound (GCDCA-d4), is critical to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[4] This application note details a comprehensive UPLC-MS/MS method for the analysis of GCDCA-d4, which can be adapted for the quantification of endogenous GCDCA.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-MS/MS analysis of this compound. These parameters have been compiled from various established methods for bile acid analysis.[1][5][6]

| Parameter | Value | Reference |

| Analyte | This compound (GCDCA-d4) | |

| Precursor Ion (Q1) [M-H]⁻ | 452.3 | [6] |

| Product Ion (Q3) | 74.0 | [6] |

| Ionization Mode | Negative Electrospray (H-ESI) | [5][7] |

| Typical Retention Time | 4.8 - 7.15 min | [1][6] |

| UPLC Column | Reversed-phase C18 (e.g., 1.9 µm, 100 x 2.1 mm) | [1][7] |

| Mobile Phase A | Water with additives (e.g., 0.1% Formic Acid or 5 mM Ammonium Acetate) | [8] |

| Mobile Phase B | Acetonitrile/Methanol with additives | |

| Flow Rate | 0.3 - 0.6 mL/min | [6] |

| Injection Volume | 10 µL | [7] |

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, UPLC-MS/MS analysis, and data processing for the quantification of GCDCA-d4.

Materials and Reagents

-

This compound (GCDCA-d4) standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid or Ammonium Acetate

-

Biological matrix (e.g., human serum, plasma)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting bile acids from serum or plasma.[1][7]

-

Pipette 100 µL of the biological sample (serum or plasma) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (if GCDCA-d4 is not the analyte of interest) to precipitate proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: A system capable of binary solvent delivery and rapid gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

UPLC Conditions:

-

Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[7]

-

Column Temperature: 50 °C[7]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL[7]

-